N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride
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Overview
Description
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride is a complex organic compound that features a combination of pyrrolidine, piperidine, benzo[b]thiophene, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride involves multiple steps, starting with the preparation of the individual components. The pyrrolidine and piperidine rings can be synthesized through cyclization reactions involving appropriate precursors. The benzo[b]thiophene and pyrimidine moieties are typically constructed through condensation reactions.
A common synthetic route involves the following steps:
Formation of the Pyrrolidine and Piperidine Rings: These rings can be synthesized through cyclization reactions using amines and dihaloalkanes under basic conditions.
Construction of the Benzo[b]thiophene Moiety: This can be achieved through a cyclization reaction involving a thiophene precursor and an appropriate aldehyde or ketone.
Synthesis of the Pyrimidine Moiety: This involves the condensation of a diamine with a diketone or aldehyde.
Coupling Reactions: The individual components are then coupled together using amide bond formation reactions, typically involving carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and molecular mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide
- N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrobromide
Uniqueness
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride is unique due to its specific combination of functional groups and its potential for high biological activity. The presence of both pyrrolidine and piperidine rings, along with the benzo[b]thiophene and pyrimidine moieties, provides a diverse set of interactions with molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride, commonly referred to as IKK-16, is a selective inhibitor of IκB kinases (IKKs), specifically targeting IKKβ, which plays a crucial role in the NF-kB signaling pathway. This compound has garnered attention for its potential therapeutic applications in inflammatory and autoimmune diseases.
- Chemical Name : this compound
- CAS Number : 1186195-62-9
- Molecular Formula : C28H31ClN6OS
- Molar Mass : 535.103 g/mol
IKK-16 functions by inhibiting the IκB kinase complex, which is essential for the degradation of IκB proteins that sequester NF-kB in the cytoplasm. By preventing this degradation, IKK-16 effectively inhibits NF-kB activation, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.
In Vitro Studies
IKK-16 has demonstrated significant inhibitory effects on various inflammatory markers:
Target | IC50 (nM) |
---|---|
IKKβ | 40 |
IKK Complex | 70 |
IKKα | 200 |
TNF-α-stimulated IκB degradation | 1.0 |
E-selectin | 0.5 |
ICAM | 0.3 |
VCAM | 0.3 |
These values indicate a potent ability to inhibit the activation of NF-kB and subsequent inflammatory responses .
In Vivo Studies
In animal models, particularly in sepsis and peritonitis models, IKK-16 has shown promising results:
- Sepsis Model : Administration of IKK-16 resulted in reduced multiple organ dysfunction, highlighting its protective effects on endothelial cells through anti-inflammatory mechanisms .
- Peritonitis Model : It inhibited neutrophil extravasation and TNF-α release induced by lipopolysaccharides (LPS), further supporting its role as an anti-inflammatory agent .
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of IKK-16 in various contexts:
- Autoimmune Diseases : Research indicates that IKK inhibitors like IKK-16 may provide relief in conditions such as rheumatoid arthritis by modulating immune responses .
- Cancer Therapy : Given its role in inflammation, there is ongoing investigation into its efficacy in cancer models where inflammation plays a critical role in tumor progression .
- Neuroinflammation : Studies suggest that inhibiting NF-kB can also mitigate neuroinflammatory processes, potentially benefiting neurodegenerative conditions .
Properties
Molecular Formula |
C28H31ClN6OS |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]-N-(4-pyrrolidin-1-ylpiperidin-1-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C28H30N6OS.ClH/c35-27(32-34-17-12-23(13-18-34)33-15-3-4-16-33)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)36-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,32,35)(H,29,30,31);1H |
InChI Key |
JJNFJYOLILPVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl |
Origin of Product |
United States |
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